3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline
Overview
Description
“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a chemical compound with the molecular formula C11H8F3N3O . It is a derivative of pyrimidine, a class of compounds that are widely used in the design of pesticides and pharmaceutical molecules . This compound is part of a series of novel trifluoromethyl pyrimidine derivatives that have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .
Scientific Research Applications
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the synthesis of organic materials, and in the synthesis of fluorescent dyes. It is also used in the synthesis of polymers and in the synthesis of organic catalysts. In addition, this compound is used in the synthesis of fluorescent probes, which can be used to detect the presence of certain molecules in a sample.
Mechanism of Action
Target of Action
It’s known that trifluoromethyl pyrimidine derivatives have been evaluated for their antifungal, insecticidal, and anticancer properties .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
It’s known that some trifluoromethyl pyrimidine derivatives exhibited good in vitro antifungal activities and certain anticancer activities .
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its low cost. In addition, it is relatively easy to synthesize and is widely available. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and it is not very soluble in organic solvents.
Future Directions
There are numerous potential future directions for research involving 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. One potential area of research is the development of new and improved synthetic methods for the synthesis of this compound. Another potential area of research is the development of new and improved applications for this compound, such as in the synthesis of pharmaceuticals, organic materials, and fluorescent dyes. Furthermore, research could be conducted to further understand the biochemical and physiological effects of this compound. Finally, research could be conducted to develop new and improved methods for the detection of this compound in a sample.
Biochemical Analysis
Biochemical Properties
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s molecular structure allows it to interact with specific targets, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in significant alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, making it a valuable tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, making it important to understand its transport and distribution dynamics .
properties
IUPAC Name |
3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-5-4-9(17-10)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKSAJFJGTQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200151 | |
Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086378-43-9 | |
Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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